molecular formula C26H31N5O4S B4332152 ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE

ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE

Cat. No.: B4332152
M. Wt: 509.6 g/mol
InChI Key: CKMVPMBAZGVUTN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-{[({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoate is a complex organic compound that features a triazole ring, a morpholine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Morpholine Moiety: This step involves the reaction of the triazole intermediate with morpholine under suitable conditions, often using a base such as potassium carbonate.

    Thioester Formation: The triazole-morpholine intermediate is then reacted with a thioester precursor to form the thioacetyl group.

    Final Coupling: The final step involves coupling the thioacetyl intermediate with ethyl 4-methyl-3-aminomethylbenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-{[({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-3-{[({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazole and morpholine moieties make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various functionalized compounds.

    Materials Science: The compound’s unique structure may impart desirable properties to polymers or other materials, such as enhanced thermal stability or specific binding affinities.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE is likely to involve interactions with specific molecular targets:

    Molecular Targets: The triazole ring can interact with metal ions or enzyme active sites, while the morpholine moiety may engage in hydrogen bonding or hydrophobic interactions with proteins.

    Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to downstream effects on cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-3-{[({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoate: can be compared to other triazole-containing compounds such as fluconazole or itraconazole, which are well-known antifungal agents.

    Morpholine Derivatives: Compounds like morpholine-4-carboxamide or morpholine-4-sulfonamide share the morpholine moiety and have applications in medicinal chemistry.

Uniqueness

The uniqueness of ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-methyl-3-[[[2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4S/c1-3-35-25(33)20-10-9-19(2)21(15-20)16-27-24(32)18-36-26-29-28-23(17-30-11-13-34-14-12-30)31(26)22-7-5-4-6-8-22/h4-10,15H,3,11-14,16-18H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVPMBAZGVUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE
Reactant of Route 3
ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE
Reactant of Route 5
ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE

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